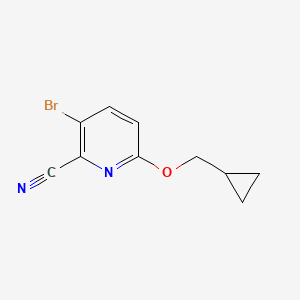

3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile

説明

3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile is a substituted pyridine derivative characterized by three distinct functional groups:

- Bromine at position 3: A halogen atom that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Cyclopropylmethoxy group at position 6: A bulky ether substituent that enhances lipophilicity and may influence steric interactions.

- Cyano group at position 2: A strong electron-withdrawing group (EWG) that activates the pyridine ring for electrophilic substitution and stabilizes intermediates in synthetic pathways.

This compound’s molecular formula is C₁₀H₉BrN₂O, with a molecular weight of 253.10 g/mol (calculated). Its structural complexity makes it valuable in medicinal chemistry and materials science, particularly as a building block for synthesizing bioactive molecules or ligands .

特性

CAS番号 |

1353777-43-1 |

|---|---|

分子式 |

C10H9BrN2O |

分子量 |

253.09 g/mol |

IUPAC名 |

3-bromo-6-(cyclopropylmethoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-4-10(13-9(8)5-12)14-6-7-1-2-7/h3-4,7H,1-2,6H2 |

InChIキー |

XGLQIVDEXCKDRO-UHFFFAOYSA-N |

正規SMILES |

C1CC1COC2=NC(=C(C=C2)Br)C#N |

製品の起源 |

United States |

準備方法

The synthesis of 3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

化学反応の分析

3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds with this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

類似化合物との比較

Table 1: Structural and Functional Comparison

*Hypothetical analog for illustrative purposes.

Substituent Effects on Reactivity

- Bromine Position: Bromine at position 3 (target compound) vs. position 5 (5-Bromo-6-methyl analog) alters electronic effects. Position 3 bromine is more reactive in cross-coupling due to proximity to the cyano EWG, which polarizes the ring .

- Cyclopropylmethoxy vs.

- Cyano Group: The cyano group at position 2 stabilizes negative charges in intermediates, aiding in palladium-catalyzed reactions (e.g., uses similar bromopyridines in coupling) .

Physical and Electronic Properties

- Lipophilicity : Cyclopropylmethoxy (LogP ~2.5) increases hydrophobicity compared to methoxy (LogP ~1.0) or chloro (LogP ~0.9), enhancing membrane permeability in drug candidates .

- Electron Effects: The cyano group’s strong electron-withdrawing nature deactivates the pyridine ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS) at positions ortho/para to the cyano group .

生物活性

3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile is CHBrNO. The compound features a bromine atom and a cyclopropylmethoxy group attached to a pyridine ring, which is known to influence its biological interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.1 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition) | 2.3 |

Research indicates that 3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile may exhibit its biological effects through modulation of various signaling pathways. Specifically, it has been implicated in the inhibition of phosphoinositide 3-kinases (PI3Ks), which are crucial in cell proliferation and survival pathways .

Anticancer Activity

A study investigated the compound's anticancer properties, revealing that it can inhibit the proliferation of several cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in the G1 phase.

Case Study: In Vitro Anticancer Activity

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest (G1 phase) |

| A549 | 25 | Apoptosis induction |

Potential as Anti-inflammatory Agent

The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in macrophages. This effect is particularly relevant for conditions such as rheumatoid arthritis.

Research Findings

- Cytokines Inhibited : TNF-alpha, IL-6

- Inhibition Percentage : Up to 70% at 10 µM concentration.

Table 3: Anti-inflammatory Activity

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。